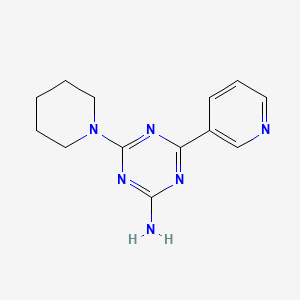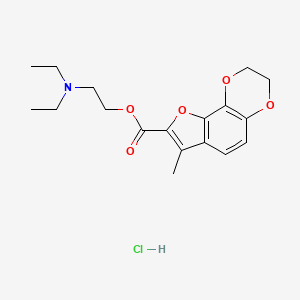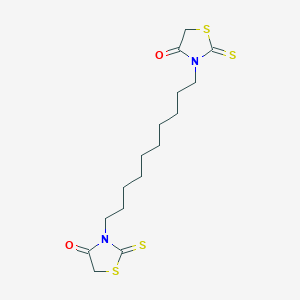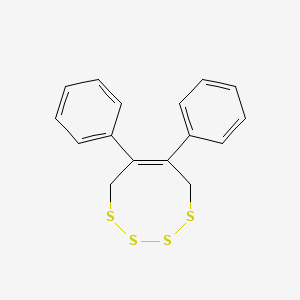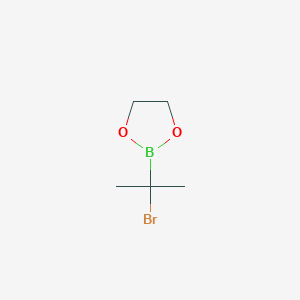
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a cyclic structure containing oxygen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-bromopropane with a boronic acid or boronate ester under specific conditions. One common method includes the use of trimethylsilyl bromide in a solvent-free environment at room temperature for several hours . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Elimination Reactions: Heating with a base like sodium hydroxide can lead to the formation of alkenes.
Oxidation and Reduction: The boron center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Elimination: Strong bases like sodium or potassium hydroxide in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products vary depending on the nucleophile used.
Elimination: Typically results in the formation of alkenes such as propene.
Oxidation: Can lead to the formation of boronic acids or borates.
Applications De Recherche Scientifique
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In substitution reactions, the bromine atom is displaced by nucleophiles, while in elimination reactions, the boron center facilitates the removal of hydrogen atoms, leading to the formation of alkenes . The boron atom can also participate in redox reactions, altering its oxidation state and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropane: A simple alkyl bromide used in similar substitution and elimination reactions.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups, used in cross-coupling reactions.
Cycloalkanes: Saturated cyclic hydrocarbons that can undergo similar substitution and elimination reactions.
Uniqueness
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a bromine atom and a boron-containing cyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler alkyl bromides or boronic acids.
Propriétés
Numéro CAS |
36169-93-4 |
|---|---|
Formule moléculaire |
C5H10BBrO2 |
Poids moléculaire |
192.85 g/mol |
Nom IUPAC |
2-(2-bromopropan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C5H10BBrO2/c1-5(2,7)6-8-3-4-9-6/h3-4H2,1-2H3 |
Clé InChI |
TYNRBMPDLRCMIO-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
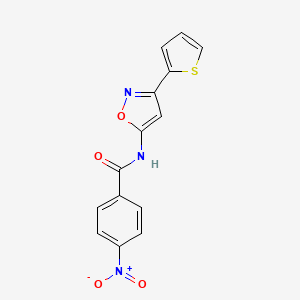
![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)

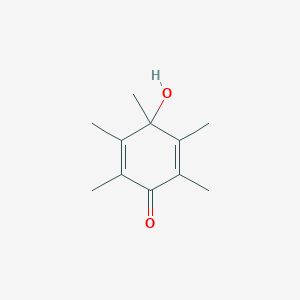
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
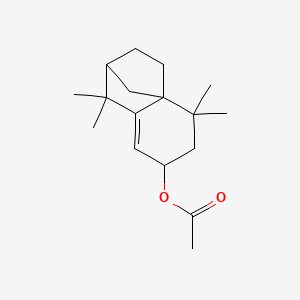

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
